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molecular formula C8H10F2N2O2 B129772 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 141573-95-7

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B129772
M. Wt: 204.17 g/mol
InChI Key: MRQQMVMIANXDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735600B2

Procedure details

A 0.25 mol solution of methylhydrazine 40% diluted in 50.0 g xylene and 4.7 g water was prepared. A solution of 0.25 mol of 2-[1-Ethoxy-meth-(Z)-ylidene]-4,4-difluoro-3-oxo-butyric acid ethyl ester in 100.0 g xylene was added to the methylhydrazine over 30-60 minutes at a temperature of 20-25° C. The reaction mixture was stirred for 15 min. The phases of the reaction mass were separated.
[Compound]
Name
solution
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].O.[CH2:5]([O:7][C:8](=[O:19])/[C:9](=[CH:15]\OCC)/[C:10](=O)[CH:11]([F:13])[F:12])[CH3:6]>C1(C)C(C)=CC=CC=1>[F:12][CH:11]([F:13])[C:10]1[C:9]([C:8]([O:7][CH2:5][CH3:6])=[O:19])=[CH:15][N:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
solution
Quantity
0.25 mol
Type
reactant
Smiles
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Name
Quantity
50 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C)OC(\C(\C(C(F)F)=O)=C/OCC)=O
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Name
Quantity
100 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases of the reaction mass were separated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC(C1=NN(C=C1C(=O)OCC)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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